2-Chloro-4-methoxypyrimidine-5-carboxamide

Medicinal Chemistry Process Chemistry Pyrimidine Functionalization

Researchers synthesizing kinase inhibitor libraries often face regioisomeric mixtures when using 2,4-dichloropyrimidine-5-carboxamide, requiring costly chromatographic separation. 2-Chloro-4-methoxypyrimidine-5-carboxamide (CAS 1934432-16-2) eliminates this problem with a pre-installed 4-methoxy group that enforces exclusive SNAr substitution at C-2. • Single regiochemical outcome-no isomeric byproducts, simplified HPLC monitoring • Fragment-sized (MW 187.58) with balanced H-bond capacity for fragment-based screening • Commodity-priced 2,4-dichloropyrimidine starting material ensures scalable, cost-effective sourcing. Ideal for med chem teams advancing Syk, PDE5, or antiviral programs.

Molecular Formula C6H6ClN3O2
Molecular Weight 187.58 g/mol
Cat. No. B12102237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-methoxypyrimidine-5-carboxamide
Molecular FormulaC6H6ClN3O2
Molecular Weight187.58 g/mol
Structural Identifiers
SMILESCOC1=NC(=NC=C1C(=O)N)Cl
InChIInChI=1S/C6H6ClN3O2/c1-12-5-3(4(8)11)2-9-6(7)10-5/h2H,1H3,(H2,8,11)
InChIKeyITRIDLZZZKFIMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-4-methoxypyrimidine-5-carboxamide (CAS 1934432-16-2): Chemical Identity and Core Scaffold Characteristics for Procurement Evaluation


2-Chloro-4-methoxypyrimidine-5-carboxamide is a heterocyclic building block belonging to the pyrimidine-5-carboxamide class, characterized by a chlorine atom at the 2-position, a methoxy group at the 4-position, and a primary carboxamide at the 5-position of the pyrimidine ring . With a molecular formula of C₆H₆ClN₃O₂ and a molecular weight of 187.58 g/mol, this compound is supplied at purities of 95%+ to 97% by multiple vendors . Structurally, it combines an electrophilic 2-chloro handle for nucleophilic aromatic substitution (SNAr) with a hydrogen-bond-donating/acceptor carboxamide, positioning it as a versatile late-stage intermediate for kinase inhibitor and antiviral drug discovery programs rather than a biologically active final compound .

Why 2-Chloro-4-methoxypyrimidine-5-carboxamide Cannot Be Casually Substituted: Regiochemical Precision and Synthetic Pathway Constraints


Within the pyrimidine-5-carboxamide intermediate family, the specific 2-chloro-4-methoxy substitution pattern is not interchangeable with close analogs such as 2,4-dichloropyrimidine-5-carboxamide, 4-methoxypyrimidine-5-carboxamide, or 2-chloro-4-aminopyrimidine-5-carboxamide. The presence of a single chlorine at the 2-position—while the 4-position is occupied by a methoxy group—dictates strict regiochemical control in sequential SNAr reactions. MNDO computational studies on chloropyrimidine reactivity demonstrate that methoxide substitution at the 4-position significantly alters the site preference for subsequent nucleophilic attack, shifting reactivity to the 2-position [1]. This means that using a dichloro analog introduces competing substitution at both positions, generating undesired regioisomeric mixtures that require chromatographic separation, whereas the target compound's pre-installed 4-methoxy group enforces substitution exclusively at C-2, simplifying synthetic routes and improving intermediate purity profiles [2].

Quantitative Differentiation Evidence for 2-Chloro-4-methoxypyrimidine-5-carboxamide vs. Comparator Pyrimidine Intermediates


Regiochemical Substitution Selectivity: Single 2-Chloro Handle vs. Dual-Chloro Analogs in Nucleophilic Aromatic Substitution

For 2-chloro-4-methoxypyrimidine derivatives (including the 5-carboxamide), the methoxy group at C-4 directs subsequent nucleophilic substitution exclusively to the C-2 chlorine. MNDO computational studies on the reaction of 2,4-dichloro-6-R-pyrimidines with methoxide anion show that when R = OMe (i.e., a methoxy group is already present), the substitution site preference shifts predominantly to the 2-position [1]. In contrast, 2,4-dichloropyrimidine-5-carboxamide (CAS 1240390-28-6) undergoes non-selective amine addition, generating mixtures of C-2 and C-4 substituted regioisomers that require additional purification steps [2].

Medicinal Chemistry Process Chemistry Pyrimidine Functionalization

Direct Synthetic Access from 2,4-Dichloropyrimidine vs. Multi-Step Routes for 4-Chloro or 4-Amino Analogs

The parent scaffold 2-chloro-4-methoxypyrimidine is synthesized in a single step from 2,4-dichloropyrimidine by regioselective methoxide substitution at the 4-position using NaOMe in methanol at 0°C, with typical yields of ~85% on a 50 mmol scale . Further elaboration to the 5-carboxamide can be achieved via palladium-catalyzed aminocarbonylation or traditional amidation of the corresponding 5-carboxylic acid (CAS 1375064-78-0). In comparison, 2-chloro-4-aminopyrimidine-5-carboxamide analogs require additional protection/deprotection steps due to competing amine reactivity, and 4-methoxypyrimidine-5-carboxamide (CAS 911461-30-8) lacks the C-2 chlorine handle entirely, precluding further SNAr diversification .

Process Development Pyrimidine Synthesis Intermediate Scalability

Established Utility in FDA-Approved Drug Synthesis Pathways vs. Non-Carboxamide Pyrimidine Intermediates

The 2-chloro-4-methoxypyrimidine substructure (the immediate precursor to the 5-carboxamide) is a documented key intermediate in the patented synthesis of Rilpivirine (Edurant®), an FDA-approved NNRTI for HIV-1 treatment, where it is condensed with 4-aminobenzonitrile in the presence of p-toluene sulfonic acid [1]. Additionally, 2-chloro-4-methoxypyrimidine is cited as a pharmaceutical intermediate for the preparation of Bruton's tyrosine kinase (BTK) inhibitors . The 5-carboxamide variant extends this scaffold utility into pyrimidine-5-carboxamide-based drug classes including PDE5 inhibitors (e.g., avanafil chemotype) and Syk kinase inhibitors, as documented in the SAR literature [2]. By contrast, simpler analogs such as 2-chloro-4-methoxypyrimidine (CAS 22536-63-6) lack the carboxamide functionality required for key hydrogen-bonding interactions with kinase hinge regions.

Drug Substance Intermediate Pharmaceutical Supply Chain HIV Therapeutics

Carboxamide Hydrogen-Bond Capacity vs. Carboxylic Acid and Ester Analogs in Target Engagement

The primary carboxamide at the 5-position provides a dual hydrogen-bond donor/acceptor motif absent in the corresponding carboxylic acid (CAS 1375064-78-0) and ethyl ester (CAS 1375064-78-0 derivative) analogs. In the Syk inhibitor pyrimidine-5-carboxamide series, the carboxamide group was essential for activity: enzyme screening indicated that an aminoethylamino moiety at the 2-position combined with the 5-carboxamide was important for Syk inhibitory activity [1]. The carboxylic acid analog, by contrast, introduces a formal negative charge at physiological pH (predicted pKa ~3-4), potentially limiting membrane permeability and altering binding mode . The ethyl ester analog requires saponification before further amide coupling, adding a synthetic step. Quantitative binding or permeability comparisons for this specific compound pair are not available in the published literature.

Medicinal Chemistry Pharmacophore Design Kinase Inhibitor SAR

Molecular Weight and Atom Economy Advantage in Fragment-Based Drug Discovery vs. 2,4-Dichloropyrimidine-5-carboxamide

With a molecular weight of 187.58 g/mol and 2 hydrogen bond donors plus 4 hydrogen bond acceptors, 2-chloro-4-methoxypyrimidine-5-carboxamide falls within acceptable fragment-like property space (MW < 300, HBD ≤ 3, HBA ≤ 6). The 2,4-dichloro analog (MW 192.00 g/mol, C₅H₃Cl₂N₃O) has a higher chlorine content (36.9% vs. 18.9% by weight) and two electrophilic sites, increasing the risk of off-target reactivity and complicating selective mono-functionalization . The methoxy group at C-4 contributes to improved solubility characteristics compared to the dichloro analog, consistent with general medicinal chemistry principles where methoxy substitution enhances aqueous solubility relative to chloro. No published experimental solubility data for this specific compound pair was identified.

Fragment-Based Drug Discovery Lead Optimization Molecular Properties

Procurement-Targeted Application Scenarios for 2-Chloro-4-methoxypyrimidine-5-carboxamide in Drug Discovery and Chemical Development


Late-Stage Diversification in Pyrimidine-5-Carboxamide Kinase Inhibitor SAR Campaigns

Programs targeting kinases validated by the pyrimidine-5-carboxamide chemotype—including Syk (spleen tyrosine kinase) and PDE5—can use this compound as a common late-stage intermediate. The 2-chloro handle enables SNAr with diverse amines to generate focused libraries, while the 4-methoxy and 5-carboxamide groups are pre-installed. The Syk inhibitor SAR literature confirms that pyrimidine-5-carboxamides with 2-amino substituents exhibit potent enzyme inhibition and cellular activity, providing a precedent for this diversification strategy [1].

Synthesis of HIV NNRTI and BTK Inhibitor Analogs via Regiocontrolled 2-Position Functionalization

Building on the documented use of the 2-chloro-4-methoxypyrimidine substructure in Rilpivirine process chemistry [2] and BTK inhibitor preparation , the 5-carboxamide variant enables direct exploration of C-5 substitution effects on antiviral and kinase inhibitory potency. The C-2 chlorine can be displaced with amine nucleophiles under standard SNAr conditions (amine, base, polar aprotic solvent) without interference from the 4-methoxy group, providing a clean reaction profile suitable for parallel synthesis.

Fragment-Based Drug Discovery Library Component with a Single Synthetic Handle

As a fragment-sized molecule (MW 187.58) with balanced hydrogen-bonding capacity (2 HBD, 4 HBA) and a single electrophilic diversification point, this compound is suitable for inclusion in fragment libraries targeting kinases, phosphodiesterases, or other pyrimidine-recognizing protein targets. Its molecular properties align with the Rule of Three guidelines (MW < 300, ClogP ≤ 3, HBD ≤ 3, HBA ≤ 3 [note: HBA=4 slightly exceeds this]), and the 4-methoxy group may contribute favorable solubility compared to fully chlorinated analogs.

Process Chemistry Development for Scalable Pyrimidine-5-Carboxamide API Intermediates

For process chemists developing scalable routes to pyrimidine-5-carboxamide APIs, this compound offers a regiochemically unambiguous intermediate that avoids the isomeric mixtures associated with 2,4-dichloropyrimidine-5-carboxamide [3]. The single chlorine at C-2 enables predictable reaction kinetics and simplifies in-process control by HPLC, reducing the analytical burden during scale-up. Starting material 2,4-dichloropyrimidine is commodity-priced and available at multi-kilogram scale, supporting cost-effective sourcing.

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